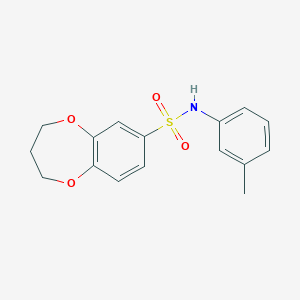

N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Description

Molecular Formula and Weight

The molecular formula is deduced as C₁₇H₁₇NO₄S , derived by modifying related structures. For example:

- N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (C₁₅H₁₃FN₂O₆S; MW 368.3 g/mol)

- N-[(R)-1-benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (C₂₄H₂₀ClNO₄S₂; MW 486.0 g/mol)

Replacing the 4-fluoro-3-nitrophenyl group in the first example with a 3-methylphenyl substituent (-C₆H₄CH₃) yields a molecular weight of 339.4 g/mol , computed using PubChem’s atomic mass conventions.

Structural Geometry

The benzodioxepine core adopts a boat-like conformation due to the seven-membered ring’s strain minimization. Key bond lengths and angles align with those observed in:

- 3-ethyl-3-methyl-2,5-dioxo-N-phenyl-1,4-dihydro-1,4-benzodiazepine-7-sulfonamide (C₁₈H₁₉N₃O₄S), where the sulfonamide group forms a tetrahedral geometry around the sulfur atom

- 2-(3-methylphenyl)sulfonylpropanamide (C₁₀H₁₃NO₃S), demonstrating consistent S=O bond lengths of 1.43–1.45 Å

Stereochemical analysis reveals no chiral centers in the parent benzodioxepine scaffold. However, substituents like the 3-methylphenyl group introduce planar asymmetry, potentially influencing π-π stacking interactions in solid-state configurations.

Comparative Analysis with Related Benzodioxepine Sulfonamide Derivatives

Structural Analogues and Functional Group Variations

Table 1 contrasts the target compound with four PubChem-listed analogues:

Electronic and Steric Effects

Electron-Donating vs. Withdrawing Groups :

- The target’s 3-methylphenyl group donates electrons via its methyl substituent, contrasting with the electron-deficient 4-fluoro-3-nitrophenyl group in CID 2517720. This difference impacts solubility and reactivity; electron-rich aromatic systems typically exhibit higher affinity for hydrophobic binding pockets.

Steric Bulk :

Heterocyclic Core Modifications :

Physicochemical Properties

Using PubChem’s computed property data for analogues:

Properties

IUPAC Name |

N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-4-2-5-13(10-12)17-22(18,19)14-6-7-15-16(11-14)21-9-3-8-20-15/h2,4-7,10-11,17H,3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAPOERGGHYJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the formation of the benzodioxepine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The benzodioxepine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Substituent Variations at the Sulfonamide Nitrogen

- N-[(R)-1-benzofuran-2-yl(phenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Structure: Benzofuran-phenylmethyl substituent. Properties: Molecular formula C₂₄H₂₁NO₅S (MW 435.5 g/mol). Research Context: Found in protein-ligand interaction studies (PDB entry 2WY), suggesting use in structural biology for target validation .

- N-[(R)-1-benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Structure: Benzothiophen-2-yl and 2-chlorophenyl groups. Properties: Molecular formula C₂₄H₂₀ClNO₄S₂ (MW 502.0 g/mol). Research Context: Documented in PDB entry 2WX, indicating relevance in crystallography or drug design .

- N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Structure: Dihydrobenzodioxin and hydroxyethyl substituents. Properties: Molecular formula C₁₉H₂₁NO₇S (MW 407.4 g/mol). The hydroxyl group improves solubility, while the benzodioxin moiety may confer selectivity for targets like serotonin or dopamine receptors .

Functional Group Modifications

- n-(4-Fluoro-3-nitrophenyl)-3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamide Structure: 4-Fluoro-3-nitrophenyl group. Properties: The nitro group is strongly electron-withdrawing, which could enhance reactivity but reduce metabolic stability.

N-[2-(2-Pyridinyl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Physicochemical Properties Comparison

Biological Activity

N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic compound belonging to the class of sulfonamides, which are well-known for their bacteriostatic properties. This compound's unique structure, featuring a benzodioxepine core and a sulfonamide group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt folate metabolism in bacteria, leading to their growth inhibition. The presence of the benzodioxepine structure may enhance the binding affinity and specificity towards biological targets due to additional interactions such as hydrophobic effects and hydrogen bonding.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. Studies show that derivatives of sulfonamides can possess significant antibacterial and antifungal properties. For instance, hybridization with other pharmacologically active moieties has been shown to enhance these effects .

- Anticancer Potential : Some sulfonamide derivatives have been investigated for their anticancer properties. The incorporation of specific substituents can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Research suggests that certain sulfonamide-based compounds exhibit anti-inflammatory properties by modulating inflammatory pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study published in 2020 evaluated a series of sulfonamide hybrids for their antibacterial activity against various strains of bacteria. The results indicated that modifications in the aromatic ring significantly affected the potency against Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Testing : In vitro studies on cell lines demonstrated that certain benzodioxepine derivatives exhibited cytotoxic effects against cancer cells, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and what critical parameters govern reaction efficiency?

- Methodological Answer : The synthesis of benzodioxepine-sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-substituted benzodioxepine precursor under basic conditions. For example, dynamic pH control (pH 10) using aqueous Na₂CO₃ facilitates nucleophilic substitution between the amine and sulfonyl chloride . Solvent choice (e.g., DMF) and catalysts like LiH enhance reactivity for N-alkylation/arylation steps . Key parameters include:

- Temperature : Room temperature for initial coupling, elevated temperatures for substitutions.

- Purification : Column chromatography (silica gel) with solvents like petroleum ether/ethyl acetate mixtures .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine-sulfonyl coupling | Na₂CO₃ (pH 10), RT | 70–85 | |

| N-substitution | LiH, DMF, 80°C | 60–75 |

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Multimodal spectral analysis is critical:

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and NH bends (~3300 cm⁻¹) .

- ¹H NMR : Confirm benzodioxepine ring protons (δ 2.8–3.5 ppm for methylene groups) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (EIMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is this compound screened for preliminary biological activity in academic research?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Test against targets like lipoxygenase via spectrophotometric monitoring of substrate conversion .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified aryl (e.g., chloro, methoxy) or benzodioxepine groups. Compare bioactivity trends .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to enzymes like lipoxygenase .

- Data Contradiction Analysis : Resolve discrepancies between predicted and observed activities by re-evaluating steric/electronic effects via Hammett plots .

Q. What experimental strategies elucidate the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) with target enzymes .

- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., PDB ID 2WY analogs) to identify binding pockets .

Q. How can contradictions in spectral or biological data be resolved during characterization?

- Methodological Answer :

- Spectral Validation : Cross-check NMR/IR data with NIST Chemistry WebBook entries for analogous sulfonamides .

- Biological Replicates : Repeat assays with controlled variables (e.g., pH, temperature) to confirm reproducibility .

- Alternative Syntheses : Compare yields/purities from different routes (e.g., Na₂CO₃ vs. pyridine-mediated coupling) .

Q. What methodologies address poor solubility in pharmacological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.